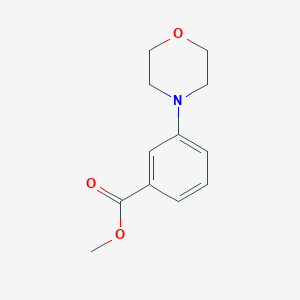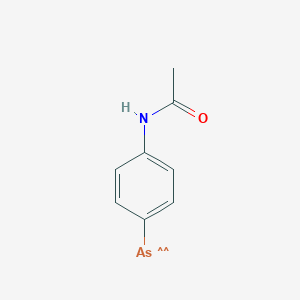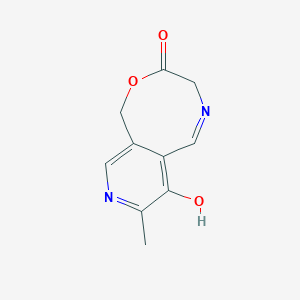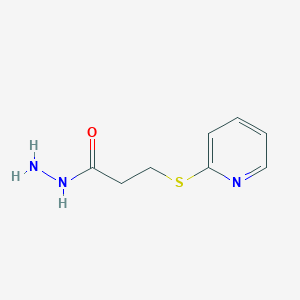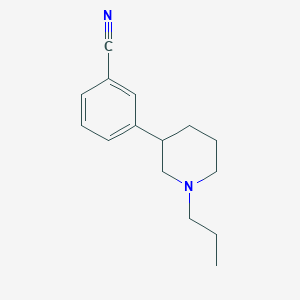![molecular formula C7H9N3 B137879 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 133546-66-4](/img/structure/B137879.png)
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile, also known as DABCO, is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical and physical properties. DABCO is a bicyclic organic compound that contains a nitrogen atom in its ring structure. It is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is complex and depends on the specific reaction or application. In organic synthesis reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a catalyst by coordinating with the reactants and lowering the activation energy of the reaction. In base-catalyzed reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a strong base and deprotonates acidic compounds. In polymerization reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a stabilizer by coordinating with the growing polymer chain and preventing the formation of unwanted byproducts.
Effets Biochimiques Et Physiologiques
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has also been shown to have antimicrobial properties, and can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and has a high purity and stability. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has a wide range of applications in organic synthesis, polymerization, and other chemical reactions. However, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile also has some limitations. It has a strong odor and can be toxic if ingested or inhaled. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can react with certain compounds and cause unwanted side reactions.
Orientations Futures
There are several future directions for research on 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile. One area of interest is the development of new synthetic methods for 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile and its derivatives. Another area of interest is the study of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile's biochemical and physiological effects, particularly its potential as an antimicrobial agent. Additionally, research could be conducted on the use of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile in new applications, such as in the development of new materials or in the synthesis of new pharmaceuticals.
Méthodes De Synthèse
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can be synthesized through a variety of methods. One of the most common methods is the reaction between 1,2-diaminoethane and formaldehyde. The reaction takes place under basic conditions, and the resulting product is purified through recrystallization or chromatography. Other methods include the reaction between piperazine and acrylonitrile, or the reaction between 1,4-diaminobutane and acrylonitrile.
Applications De Recherche Scientifique
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has been widely used in scientific research due to its unique chemical and physical properties. It is commonly used as a catalyst in organic synthesis reactions, such as Michael additions, aldol reactions, and Diels-Alder reactions. 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is also used as a base in organic reactions, as it has a high basicity and can deprotonate acidic compounds. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is used as a stabilizer in polymerization reactions, as it can prevent the formation of unwanted byproducts.
Propriétés
Numéro CAS |
133546-66-4 |
|---|---|
Nom du produit |
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile |
Formule moléculaire |
C7H9N3 |
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
2,3-diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C7H9N3/c8-5-10-7-3-1-6(9-10)2-4-7/h1,3,6-7,9H,2,4H2 |
Clé InChI |
ZIPYTPHKFFSLCF-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1NN2C#N |
SMILES canonique |
C1CC2C=CC1NN2C#N |
Synonymes |
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



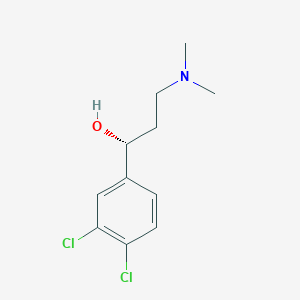
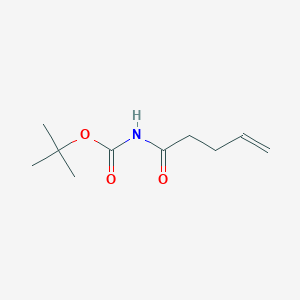
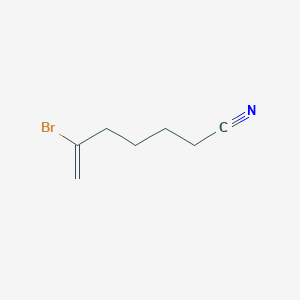
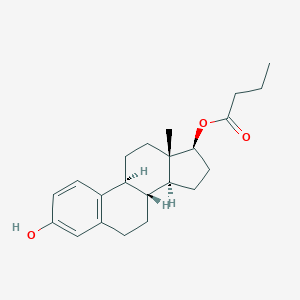
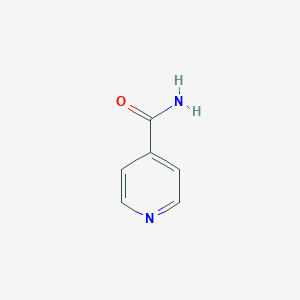
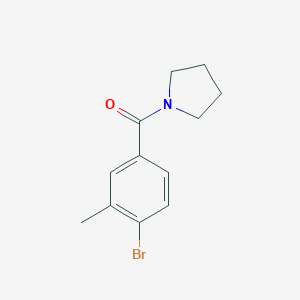
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
